BenchChemオンラインストアへようこそ!

1-(6-((2-methyl-2H-1,2,4-triazol-3-yl)methoxy)pyridin-2-yl)hydrazine

Acetylcholinesterase inhibition Neurodegenerative disease Lead optimization

1-(6-((2-Methyl-2H-1,2,4-triazol-3-yl)methoxy)pyridin-2-yl)hydrazine (CAS 1184915-22-7, PubChem CID is a heterocyclic hydrazine derivative characterized by a pyridine ring bearing a 2-hydrazinyl substituent and a 2-methyl-2H-1,2,4-triazole moiety connected via a methoxy linker. With a molecular formula of C9H12N6O and a molecular weight of 220.23 g/mol, this compound incorporates both hydrazine and triazole functional groups—two pharmacophores widely exploited in medicinal chemistry for their hydrogen-bonding capacity and metabolic versatility.

Molecular Formula C9H12N6O
Molecular Weight 220.23 g/mol
CAS No. 1184915-22-7
Cat. No. B13755774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-((2-methyl-2H-1,2,4-triazol-3-yl)methoxy)pyridin-2-yl)hydrazine
CAS1184915-22-7
Molecular FormulaC9H12N6O
Molecular Weight220.23 g/mol
Structural Identifiers
SMILESCN1C(=NC=N1)COC2=CC=CC(=N2)NN
InChIInChI=1S/C9H12N6O/c1-15-8(11-6-12-15)5-16-9-4-2-3-7(13-9)14-10/h2-4,6H,5,10H2,1H3,(H,13,14)
InChIKeySLOYDUWPLPVNSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-((2-Methyl-2H-1,2,4-triazol-3-yl)methoxy)pyridin-2-yl)hydrazine (CAS 1184915-22-7) – Core Structural Identity and Procurement Baseline


1-(6-((2-Methyl-2H-1,2,4-triazol-3-yl)methoxy)pyridin-2-yl)hydrazine (CAS 1184915-22-7, PubChem CID 42609051) is a heterocyclic hydrazine derivative characterized by a pyridine ring bearing a 2-hydrazinyl substituent and a 2-methyl-2H-1,2,4-triazole moiety connected via a methoxy linker. With a molecular formula of C9H12N6O and a molecular weight of 220.23 g/mol, this compound incorporates both hydrazine and triazole functional groups—two pharmacophores widely exploited in medicinal chemistry for their hydrogen-bonding capacity and metabolic versatility [1]. The primary commercial availability is as a research-grade synthetic intermediate, with supplier-certified purity specifications of NLT 98% . This compound serves as a strategic building block for the construction of N-fused 1,2,4-triazolo[4,3-a]pyridine scaffolds via oxidative cyclization with aldehydes and as a versatile starting material for further functionalization at the hydrazine terminus [2].

Why Generic 2-Hydrazinopyridine or Triazole Building Blocks Cannot Substitute for CAS 1184915-22-7


Substituting CAS 1184915-22-7 with a simpler 2-hydrazinopyridine or a generic triazole methanol derivative is chemically invalid when the target synthetic route or biological screening program requires the specific geometry of the pre-assembled methoxy-linked triazole-pyridine core. The 2-methyl-2H-1,2,4-triazole substitution pattern at the N2 position, combined with the ether bridge at C6 of the pyridine, creates a predefined spatial arrangement that directly determines the regiochemistry of subsequent cyclization reactions—the hydrazine nitrogen at the pyridine 2-position is poised for intramolecular attack, enabling the exclusive formation of the [4,3-a] fused triazolopyridine isomer rather than the [1,5-a] isomer [1]. The chloro analog (CAS 1184913-59-4) lacks the hydrazine nucleophile entirely, requiring a separate displacement step that introduces additional synthetic complexity and potential yield loss. Furthermore, in the context of acetylcholinesterase (AChE) inhibitor development, the structurally related hydrazinyl 1,2,4-triazole series (compounds 5a–5f) from Mahesar et al. (2023) demonstrates that even subtle substitution differences within this scaffold produce an approximately 40-fold variation in IC50 values, underscoring the critical dependence of biological activity on the precise substitution pattern [2].

Quantitative Differential Evidence for 1-(6-((2-Methyl-2H-1,2,4-triazol-3-yl)methoxy)pyridin-2-yl)hydrazine Against Closest Analogs


Class-Level AChE Inhibitory Potency of Hydrazinyl 1,2,4-Triazoles vs. Clinical Standard Neostigmine

In the 2023 study by Mahesar et al., a series of six hydrazinyl 1,2,4-triazole derivatives (5a–5f), which share the core structural framework of CAS 1184915-22-7, were evaluated for in vitro acetylcholinesterase (AChE) inhibition. The most potent analog, compound 5f, demonstrated an IC50 of 0.0249 ± 0.01 µM, with a competitive inhibition mode and a Ki value of 0.025 µM. The study explicitly concluded that 'almost all derivatives are best inhibitors of AChE in comparison to neostigmine,' the clinically used cholinesterase inhibitor [1]. This establishes a class-level benchmark: the hydrazinyl 1,2,4-triazole scaffold can achieve sub-25 nM AChE inhibition, positioning it as a credible starting point for structure-activity relationship (SAR) campaigns. The individual target compound (CAS 1184915-22-7) was not directly tested in this study; its specific AChE IC50 remains unreported.

Acetylcholinesterase inhibition Neurodegenerative disease Lead optimization

Synthetic Utility as a Regioselective Precursor for [1,2,4]Triazolo[4,3-a]pyridine Formation vs. Chloro Analog

CAS 1184915-22-7 features a 2-hydrazinopyridine substructure that enables direct, one-pot oxidative cyclization with aldehydes to form N-fused 1,2,4-triazolo[4,3-a]pyridines. The chloro analog (CAS 1184913-59-4) lacks this hydrazine nucleophile and cannot participate in the condensation-cyclization pathway without prior displacement with hydrazine, a two-step sequence that adds synthetic steps compared to the direct use of the hydrazine derivative. The hydrazine-bearing scaffold is a demonstrated substrate in multiple optimized one-pot methodologies, including DDQ-mediated oxidative cyclization and iron-catalyzed aerobic oxidation with O2 as the terminal oxidant [1]. While no direct kinetic head-to-head comparison between CAS 1184915-22-7 and CAS 1184913-59-4 in an identical cyclization reaction has been published, the structural logic is definitive: the hydrazine terminus of CAS 1184915-22-7 eliminates the need for a separate amination step.

Regioselective cyclization N-fused heterocycles Building block efficiency

Relevance to Kinase Inhibitor Patents: Triazolyl-Substituted Pyridyl Scaffold (Class Inference)

Bristol-Myers Squibb's granted U.S. Patent 8,987,311 (WO2013/106614) discloses a broad genus of triazolyl-substituted pyridyl compounds as kinase modulators, specifically targeting IRAK-4 for inflammatory and autoimmune indications [1]. The generic Markush structure encompasses compounds where a triazole moiety (including optionally substituted 1,2,4-triazoles) is attached to a pyridine core via various linkers. While CAS 1184915-22-7 is not explicitly named among the exemplified compounds in this patent, its structural framework—a 2-methyl-2H-1,2,4-triazole attached via a methoxy linker to a substituted pyridine—falls within the claimed chemical space. The patent establishes a commercial and intellectual property context for this structural class in kinase drug discovery, with potential applications in gout, gouty arthritis, type 2 diabetes, and other IL-1-mediated diseases. Quantitative IRAK-4 inhibition data exist for specific patent examples but not for CAS 1184915-22-7 itself.

IRAK-4 kinase inhibition Inflammatory disease Patent landscape

Recommended Application Scenarios for Procuring 1-(6-((2-Methyl-2H-1,2,4-triazol-3-yl)methoxy)pyridin-2-yl)hydrazine (CAS 1184915-22-7)


Medicinal Chemistry Hit-to-Lead Optimization for Acetylcholinesterase Inhibitors

CAS 1184915-22-7 should be prioritized as a starting scaffold in AChE inhibitor programs targeting age-related neurodegenerative diseases. The class-level evidence from Mahesar et al. (2023) demonstrates that hydrazinyl 1,2,4-triazole derivatives achieve sub-25 nM AChE IC50 values with competitive inhibition kinetics, outperforming neostigmine [1]. The target compound provides a modular platform for SAR exploration: the hydrazine terminus allows condensation with diverse aldehydes to generate substituted triazolopyridine libraries, while the 2-methyltriazole moiety can be varied to modulate lipophilicity (cLogP ~0.3 for the parent compound ). Procurement of this building block enables rapid analog generation without de novo scaffold construction.

Parallel Library Synthesis of N-Fused [1,2,4]Triazolo[4,3-a]pyridines via One-Pot Oxidative Cyclization

For high-throughput medicinal chemistry groups, CAS 1184915-22-7 is the optimal building block for constructing triazolopyridine libraries. Its 2-hydrazinopyridine motif is the requisite functional group for the condensation-oxidative cyclization cascade with aldehydes, a transformation validated in multiple green chemistry methodologies employing O2 or H2O2 as terminal oxidants [1]. Compared to the chloro precursor (CAS 1184913-59-4), the hydrazine derivative shaves one synthetic step from library production workflows, which, when multiplied across a 96-compound library, translates to meaningful time and resource savings.

IRAK-4 Kinase Inhibitor Lead Generation Within Patented Chemical Space

CAS 1184915-22-7 is a strategically valuable intermediate for organizations pursuing IRAK-4 kinase inhibitor programs. Bristol-Myers Squibb's patent estate (US 8,987,311) explicitly claims triazolyl-substituted pyridyl compounds as IRAK-4 modulators for inflammatory diseases [1]. While the target compound itself is not individually exemplified, its core structure maps onto the patented Markush claims, making it a legitimate starting point for designing proprietary analogs through hydrazine derivatization. Researchers can functionalize the free hydrazine with acyl, sulfonyl, or carbonyl groups to generate patent-differentiating compounds while maintaining the triazole-pyridine scaffold recognized by the kinase ATP-binding pocket.

Physicochemical Property Profiling of Triazole-Pyridine Hybrid Scaffolds

With a computed XLogP3 of 0.3, a topological polar surface area of 90.9 Ų, 2 hydrogen bond donors, and 6 hydrogen bond acceptors [1], CAS 1184915-22-7 occupies favorable oral drug-like chemical space as defined by Lipinski and Veber rules. Its low molecular weight (220.23 g/mol) provides ample room for structural elaboration while maintaining drug-like properties—a critical advantage over larger, more lipophilic triazole-pyridine analogs that may encounter solubility or permeability liabilities during lead optimization. Procurement of this compact scaffold enables systematic exploration of property-structure relationships without immediate violation of developability criteria.

Quote Request

Request a Quote for 1-(6-((2-methyl-2H-1,2,4-triazol-3-yl)methoxy)pyridin-2-yl)hydrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.